5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
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Overview
Description
5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl precursor. This precursor is then reacted with pyrrolidine and subsequently with an oxazole derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The pyrrolidine and oxazole groups contribute to the compound’s overall reactivity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in drug discovery with similar biological activity.
Adamantane derivatives: Known for their stability and use in medicinal chemistry.
Oxazole derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-[1-(Adamantane-1-carbonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is unique due to its combination of three distinct moieties, each contributing to its overall properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
1-adamantyl-[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-16-9-18(24-21-16)17-4-3-5-22(17)19(23)20-10-13-6-14(11-20)8-15(7-13)12-20/h9,13-15,17H,2-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVQBBHIANXHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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